molecular formula C10H9NO3 B13200031 2-[(2-Cyanophenyl)methoxy]acetic acid

2-[(2-Cyanophenyl)methoxy]acetic acid

Cat. No.: B13200031
M. Wt: 191.18 g/mol
InChI Key: RKMPQZVWRCIZED-UHFFFAOYSA-N
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Description

2-[(2-Cyanophenyl)methoxy]acetic acid is a chemical compound with the CAS Registry Number 1147417-43-3 and a molecular formula of C 10 H 9 NO 3 . It has a molecular weight of 191.18 g/mol and is characterized by a SMILES structure of O=C(O)COCC1=CC=CC=C1C#N . This compound serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. The structure, featuring a cyanophenyl group linked to a glycolic acid ether, is valuable for constructing more complex molecules. Similar cyanophenyl and acetic acid derivatives are frequently utilized in the design and synthesis of novel bioactive compounds, including hybrid molecules investigated for their potential antibacterial properties . The presence of both the nitrile and carboxylic acid functional groups provides two distinct points for chemical modification, allowing researchers to create amides, esters, or conjugate the molecule to other pharmacophores . This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-[(2-cyanophenyl)methoxy]acetic acid

InChI

InChI=1S/C10H9NO3/c11-5-8-3-1-2-4-9(8)6-14-7-10(12)13/h1-4H,6-7H2,(H,12,13)

InChI Key

RKMPQZVWRCIZED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COCC(=O)O)C#N

Origin of Product

United States

Preparation Methods

Ether Formation via Williamson Ether Synthesis

A common approach to synthesize aryl methoxyacetic acids involves the Williamson ether synthesis, where a phenol derivative is alkylated with a haloacetic acid derivative or its ester.

  • Procedure : 2-cyanophenol is reacted with chloroacetic acid or its ester under basic conditions (e.g., sodium hydroxide or potassium carbonate) to form the ether linkage.
  • Reaction conditions : Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetone, at elevated temperatures (50–90 °C).
  • Advantages : Straightforward, high yields, and allows retention of the cyano group.
  • Purification : Acidification to precipitate the free acid, followed by recrystallization.

Esterification and Hydrolysis Route

An alternative method involves:

  • Alkylation of 2-cyanophenol with methyl or ethyl chloroacetate to form the corresponding ester,
  • Followed by hydrolysis under acidic or basic conditions to yield this compound.

This two-step process allows easier purification of intermediates and control over reaction conditions.

Oxidation of 2-(2-Cyanophenyl)methoxyethanol

Another route could involve oxidation of 2-(2-cyanophenyl)methoxyethanol to the corresponding acetic acid.

  • Catalysts : Platinum-based heterogeneous catalysts have been shown effective in oxidizing methoxyethanol derivatives to methoxyacetic acids with high selectivity and yield.
  • Conditions : Oxygen atmosphere, moderate temperature (20–100 °C), and controlled oxygen partial pressure.
  • Advantages : Continuous or semi-continuous process, high purity, and minimized byproduct formation.

Use of Coupling Reagents for Ester and Amide Formation

Recent advances in coupling reagents such as (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate enable efficient esterification and amidation reactions of carboxylic acids with alcohols or amines. This approach can be adapted for the synthesis of this compound derivatives by coupling 2-cyanophenol with glyoxylic acid derivatives under mild conditions.

Research Discoveries and Notes

  • The oxidation method employing platinum catalysts to convert methoxyethanol derivatives to methoxyacetic acids shows improved selectivity and reduced byproducts compared to classical oxidation methods.
  • The Williamson ether synthesis remains a robust and widely used method for preparing aryl methoxyacetic acids, including cyano-substituted phenyl derivatives, with high yields and purity.
  • The use of advanced coupling reagents enables racemization-free esterification and amidation under mild conditions, which can be valuable for sensitive substrates.
  • Industrial scale synthesis benefits from solvent-free or minimal solvent processes, as demonstrated in nitric acid oxidation methods for related methoxyacetic acid compounds, achieving high purity and yield with environmental advantages.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Cyanophenyl)methoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces amines.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Cyanophenyl)methoxy]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Cyanophenyl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The nitrile group can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Positional Isomer :

  • 2-[(4-Cyanophenyl)methoxy]acetic Acid (Category C3, ): A para-substituted isomer.

Electron-Withdrawing Substituents :

  • [(4-Chlorobenzyl)oxy]acetic Acid (C₉H₉ClO₃, ): The para-chloro substituent is less electron-withdrawing than cyano, leading to a higher pKa (weaker acidity) for the acetic acid group. Molecular weight (200.62 g/mol) is slightly higher than the target compound due to chlorine’s atomic mass .
  • 2-(6-Chloro-2-fluoro-3-methoxyphenyl)acetic Acid (C₁₀H₉ClFO₃, ): Multiple substituents (Cl, F, OMe) create a complex electronic environment. Fluorine’s inductive effect may enhance acidity, but steric effects from the methoxy group could hinder reactivity .

Electron-Donating Substituents :

  • 2-Methoxyphenylacetic Acid (C₉H₁₀O₃, ): The ortho-methoxy group donates electrons via resonance, reducing the acetic acid’s acidity (pKa ~3.5–4.0) compared to the cyano analog (estimated pKa ~2.5–3.0). Crystallographic data (orthorhombic, space group Pna2₁) reveals planar molecular packing influenced by hydrogen bonding .

Structural Complexity and Pharmacological Relevance

  • However, the methoxy group’s electron-donating nature reduces acidity compared to cyano analogs .
  • Indomethacin (): A clinically used anti-inflammatory drug with a chloro-substituted benzoyl group and acetic acid moiety. The chloro group’s moderate electron withdrawal contrasts with the cyano group’s stronger effect, suggesting 2-[(2-cyanophenyl)methoxy]acetic acid could exhibit enhanced bioactivity in similar applications .

Reactivity and Stability

  • Methyl 2-Phenylacetoacetate (): An ester derivative (C₁₁H₁₂O₃) with a ketone group. The ester functionality increases lipophilicity but reduces hydrolytic stability compared to the carboxylic acid form in the target compound .
  • 2-[(6-Methoxypyridin-3-yl)methoxy]acetic Acid (C₉H₁₁NO₄, ): The pyridine ring introduces basicity, altering solubility in acidic environments. The methoxy group’s electron donation may counteract the acetic acid’s acidity .

Data Tables

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent pKa (Acetic Acid)
This compound C₁₀H₉NO₃ 191.19 –CN (ortho) ~2.5–3.0*
[(4-Chlorobenzyl)oxy]acetic Acid C₉H₉ClO₃ 200.62 –Cl (para) ~3.0–3.5
2-Methoxyphenylacetic Acid C₉H₁₀O₃ 166.17 –OMe (ortho) ~3.5–4.0
2-[(4-Cyanophenyl)methoxy]acetic Acid C₁₀H₉NO₃ 191.19 –CN (para) ~3.0–3.5*

*Estimated based on substituent effects.

Biological Activity

2-[(2-Cyanophenyl)methoxy]acetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The structure of this compound includes a methoxy group and a cyanophenyl moiety, which are critical for its biological activity. The presence of these functional groups can influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, methoxyacetic acid (MAA), a related compound, has been shown to inhibit prostate cancer cell growth by inducing apoptosis and cell cycle arrest at the G1 phase. This effect was attributed to the downregulation of anti-apoptotic proteins and upregulation of cell cycle regulators such as p21 .

Case Study: Prostate Cancer

In a study involving four human prostate cancer cell lines (LNCaP, C4-2B, PC-3, and DU-145), MAA demonstrated dose-dependent inhibition of cell growth. The IC50 values for these cell lines were significantly lower compared to normal prostatic epithelial cells, indicating a selective cytotoxic effect on cancer cells .

Cell LineIC50 (mM)
LNCaP5.6
C4-2B5.0
PC-34.8
DU-1455.2

This suggests that this compound may have similar mechanisms of action due to structural similarities.

Anti-inflammatory Activity

Compounds structurally related to this compound have been reported to exhibit anti-inflammatory effects. For example, substituted phenylacetic acids have shown significant potency in reducing inflammation in various models, often exhibiting reduced toxicity compared to traditional anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The antimicrobial properties of compounds containing methoxy and cyano groups have been documented in several studies. For instance, thiazole derivatives with similar functional groups demonstrated promising antibacterial and antifungal activities against various pathogens . The structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups enhance antimicrobial efficacy.

PathogenMIC (µg/mL)
Staphylococcus aureus0.12
Escherichia coli0.24
Candida albicans4.01

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : Similar compounds have been shown to activate caspases leading to programmed cell death.
  • Cell Cycle Arrest : The upregulation of p21 and downregulation of cyclins are critical for halting the proliferation of cancer cells.
  • Antimicrobial Action : The presence of specific functional groups enhances the ability to disrupt microbial membranes or interfere with essential metabolic pathways.

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